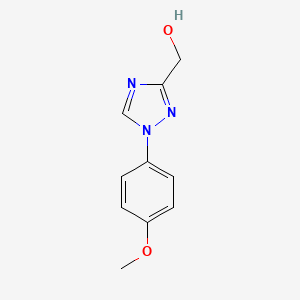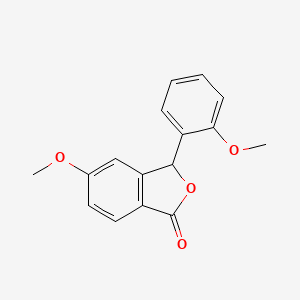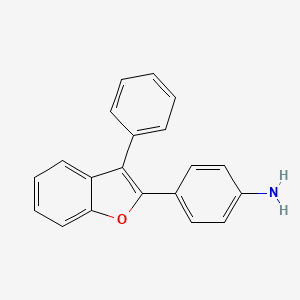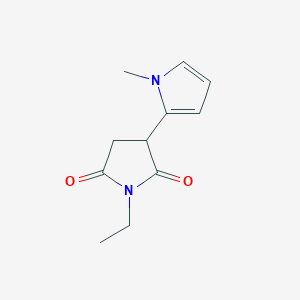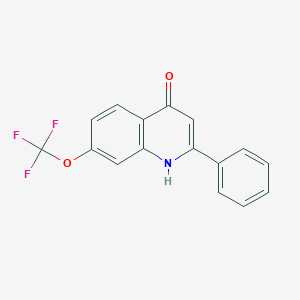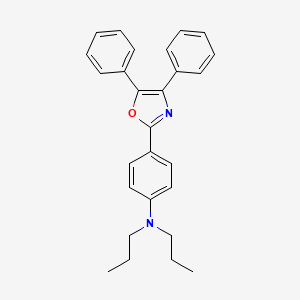
4-(4,5-Diphenyl-1,3-oxazol-2-yl)-N,N-dipropylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a diphenyloxazole moiety attached to an aniline group, which is further substituted with dipropyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline typically involves the cyclization of esters of benzoin and aromatic acids. One common method is the acylation of benzoin by Davidson’s method, followed by cyclization to form the oxazole ring . The reaction conditions often involve the use of phase-transfer catalysis and alkylation of carboxylic acid salts with desyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions
4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amines or alcohols.
科学研究应用
4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of photochromic materials and chemical sensors.
作用机制
The mechanism of action of 4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline involves its interaction with specific molecular targets. For instance, as a dual antagonist of TRPA1 and TRPV1 ion channels, it inhibits the activation of these channels, thereby reducing pain perception . The compound’s structure allows it to bind to the active sites of these ion channels, blocking their function and modulating pain signals.
相似化合物的比较
Similar Compounds
3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanal oxime: Another oxazole derivative with similar biological activities.
4,5-Diphenyl-1H-imidazol-2-yl derivatives: Compounds with comparable chemical properties and applications.
Uniqueness
4-(4,5-Diphenyloxazol-2-yl)-N,N-dipropylaniline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual antagonistic activity on TRPA1 and TRPV1 ion channels is particularly noteworthy, making it a promising candidate for pain management research .
属性
CAS 编号 |
96608-27-4 |
|---|---|
分子式 |
C27H28N2O |
分子量 |
396.5 g/mol |
IUPAC 名称 |
4-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-dipropylaniline |
InChI |
InChI=1S/C27H28N2O/c1-3-19-29(20-4-2)24-17-15-23(16-18-24)27-28-25(21-11-7-5-8-12-21)26(30-27)22-13-9-6-10-14-22/h5-18H,3-4,19-20H2,1-2H3 |
InChI 键 |
UKHXIMONFKKGPC-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


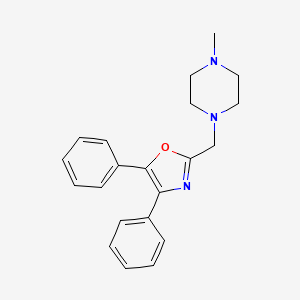
![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)

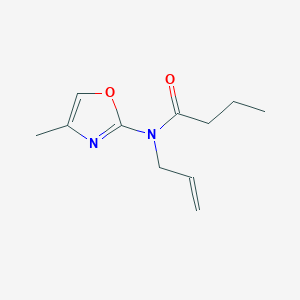
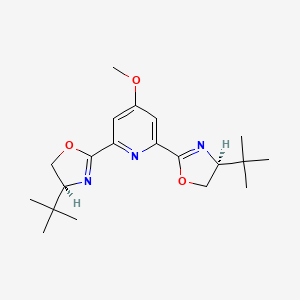
![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)
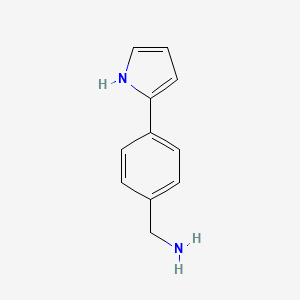
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)
